molecular formula C14H15F2NO4S B2540452 1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide CAS No. 1788677-20-2

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide

Cat. No.: B2540452
CAS No.: 1788677-20-2
M. Wt: 331.33
InChI Key: NEMOXHPNVGYPTL-UHFFFAOYSA-N
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Description

This compound features a methanesulfonamide core linked to a 3,5-difluorophenyl group and a 2-(furan-2-yl)-2-methoxyethyl substituent. The furan and methoxyethyl groups may influence solubility, bioavailability, and target selectivity compared to related compounds .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4S/c1-20-14(13-3-2-4-21-13)8-17-22(18,19)9-10-5-11(15)7-12(16)6-10/h2-7,14,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMOXHPNVGYPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3,5-Difluorotoluene

The synthesis begins with the chlorosulfonation of 3,5-difluorotoluene. Exposure to chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group, yielding 1-(3,5-difluorophenyl)methanesulfonyl chloride.

Reaction Conditions :

  • Temperature : 0–5°C (prevents over-sulfonation).
  • Solvent : Dichloromethane (DCM) or chlorobenzene.
  • Workup : Quenching with ice water, followed by extraction with DCM.

Yield : 68–75% (reported for analogous aryl sulfonyl chlorides).

Preparation of N-[2-(Furan-2-yl)-2-Methoxyethyl]Amine

Reductive Amination of 2-(Furan-2-yl)-2-Methoxyacetaldehyde

A two-step process involving:

  • Aldol Condensation : Furan-2-carbaldehyde reacts with methoxyacetaldehyde in the presence of a base (e.g., NaOH) to form 2-(furan-2-yl)-2-methoxyacetaldehyde.
  • Reductive Amination : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol to yield the primary amine.

Optimization Notes :

  • pH Control : Maintain pH ~6 using acetic acid to enhance imine formation.
  • Yield : 55–60% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Pathway: Nucleophilic Substitution

Reacting 2-chloro-1-(furan-2-yl)-1-methoxyethane with ammonia in ethanol under reflux yields the amine. However, this method suffers from lower yields (~40%) due to competing elimination.

Sulfonamide Coupling Reaction

The final step involves reacting 1-(3,5-difluorophenyl)methanesulfonyl chloride with N-[2-(furan-2-yl)-2-methoxyethyl]amine under basic conditions.

Standard Protocol :

  • Reagents :
    • Amine (1.0 equiv), sulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv).
  • Solvent : Anhydrous DCM or THF.
  • Conditions : 0°C → room temperature, 12–18 hours.
  • Workup :
    • Wash with 1M HCl (removes excess sulfonyl chloride).
    • Neutralize with saturated NaHCO3.
    • Dry over MgSO4 and concentrate.
  • Purification : Flash chromatography (silica gel, DCM/MeOH 95:5).

Yield : 70–78%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :
    δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 6.85 (t, J = 2.1 Hz, 1H, Furan-H), 4.30 (m, 1H, CH), 3.70 (s, 3H, OCH3), 3.10 (s, 3H, SO2CH3).
  • MS (ESI+) : m/z 387.1 [M+H]+.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

Side Reactions

  • Furan Ring Oxidation : The furan moiety is susceptible to ring opening under acidic conditions. Mitigated by using neutral pH and avoiding strong oxidizers.
  • Methoxy Group Stability : Demethylation may occur at high temperatures. Reactions are conducted below 40°C.

Solvent Optimization

  • Polar Aprotic Solvents : DMF improves solubility but may necessitate higher temperatures. THF balances reactivity and stability.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Triethylamine vs. Pyridine : Triethylamine offers lower cost and easier removal, but pyridine reduces side reactions in moisture-sensitive steps.

Green Chemistry Approaches

  • Solvent Recycling : DCM recovery via distillation reduces waste.
  • Catalyst-Free Conditions : Explored in patent EP3702347A1 for analogous sulfonamides, though yields drop to 60%.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Structural Features and Substituents

Compound Name Key Substituents Molecular Formula Molecular Weight Primary Application/Target References
Target Compound 3,5-Difluorophenyl, furan-2-yl, methoxyethyl C₁₅H₁₆F₂N₂O₃S ~373.4 (calc.) Not explicitly stated -
AVE-1625 (Drinabant) 3,5-Difluorophenyl, bis(4-chlorophenyl)methyl, azetidinyl C₂₃H₂₀Cl₂F₂N₂O₂S 497.4 Cannabinoid receptor antagonist (research)
Firazorexton (TAK-994) 3,5-Difluorophenyl, pyrrolidinyl, hydroxy-2-methylpropanoyl C₂₂H₂₅F₃N₂O₄S ~482.5 (calc.) Orexin receptor modulator
1-(3,5-DFP)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]MSA 3,5-Difluorophenyl, morpholinyl, thiophen-2-yl C₁₇H₂₀F₂N₂O₃S₂ 402.5 Not explicitly stated (structural analog)

Notes:

  • The target compound’s furan moiety may enhance π-π stacking interactions compared to AVE-1625’s chlorophenyl groups or TAK-994’s pyrrolidine ring.
  • Morpholinyl and thiophene substituents () could improve solubility but reduce blood-brain barrier penetration relative to the target compound’s methoxyethyl group .

Physicochemical and Pharmacological Properties

Property Target Compound AVE-1625 Firazorexton (TAK-994) 1-(3,5-DFP)-N-[Morph-Thiophene]MSA
Stability Not reported ≥2 years at -20°C Not reported Not reported
Solubility Likely moderate (polar groups) Low (lipophilic chlorophenyl) Moderate (hydroxy group) High (morpholinyl, thiophene)
Therapeutic Area Hypothesized: CNS Cannabinoid research Orexin receptor (CNS) Unclear
Synthetic Complexity Intermediate () High (multi-step) High Intermediate

Key Findings :

  • Firazorexton : Pyrrolidine and fluorophenyl groups may enhance orexin receptor binding affinity, with the hydroxy group improving solubility .
  • Morpholinyl-Thiophene Analog : Morpholine’s polarity and thiophene’s electron-rich structure may favor peripheral over CNS activity compared to the target compound .

Biological Activity

1-(3,5-Difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H14F2N2O3S
  • Molecular Weight : 330.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of enzyme inhibition and potential therapeutic applications. Notably, its structural features suggest it may interact with biological targets involved in metabolic processes.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes. For example, studies have shown that derivatives containing furan moieties can act as potent inhibitors against α-glucosidase and β-glucuronidase, which are critical in carbohydrate metabolism and drug metabolism respectively.

Enzyme Inhibitor IC50 (μM) Mechanism of Action
α-GlucosidaseCompound 90.186Competitive inhibition
E. coli β-glucuronidaseCompound 260.082Uncompetitive inhibition

The mechanisms by which the compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that the furan ring plays a crucial role in binding to the active sites of target enzymes through various interactions such as hydrogen bonding and π-π stacking.

Case Studies

  • Therapeutic Potential Against Diabetes : A study demonstrated that furan derivatives could effectively inhibit α-glucosidase, suggesting their utility in managing postprandial hyperglycemia in diabetic patients . The competitive nature of this inhibition indicates that these compounds can potentially lower blood sugar levels by delaying carbohydrate absorption.
  • Antimicrobial Activity : Another investigation into related compounds showed significant antimicrobial activity against various pathogens, indicating that modifications to the furan structure could enhance biological efficacy against bacterial infections .

Toxicity Studies

Toxicity assessments have indicated that certain derivatives exhibit low toxicity profiles against normal liver cells (LO2), laying a foundation for further in vivo studies and potential clinical applications . This is crucial for the development of safe therapeutic agents.

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